3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-[3-Methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aromatic aldehyde characterized by a 1-phenyl group at position 1, a 3-methyl-4-(prop-2-en-1-yloxy)phenyl substituent at position 3, and a carbaldehyde group at position 4 of the pyrazole ring. This compound belongs to a class of heterocyclic molecules known for their structural versatility and biological relevance.
Pyrazole derivatives are widely investigated for their pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities . The specific substitution pattern of this compound may influence its electronic properties, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-11-24-19-10-9-16(12-15(19)2)20-17(14-23)13-22(21-20)18-7-5-4-6-8-18/h3-10,12-14H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYXCXALWVJKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, acetylacetone can be used to form the pyrazole ring.
Substitution reactions: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction.
Introduction of the aldehyde group: This can be done through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3 to introduce the formyl group at the 4-position.
Etherification: The prop-2-en-1-yloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation under controlled conditions:
-
KMnO₄ oxidation : Converts the aldehyde to carboxylic acid derivatives.
Example:
(carboxylic acid) -
CrO₃/H₂SO₄ : Yields α,β-unsaturated ketones via oxidative elimination .
Condensation Reactions
The aldehyde participates in nucleophilic additions:
Aldol Condensation
| Reactant | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Acetophenone | NaOH (ethanolic), RT | Chalcone derivatives | 85–92 |
| Cyclohexanone | Microwave, pyridine | Bicyclic enones | 78 |
This reaction forms extended conjugated systems used in optoelectronic materials .
Knoevenagel Reaction
With malononitrile:
Forms electron-deficient alkenes for nonlinear optical applications .
Nucleophilic Additions
| Nucleophile | Product Type | Key Observation |
|---|---|---|
| Hydroxylamine | Oxime derivatives | Syn/anti isomerism observed |
| Semicarbazide | Semicarbazones | Crystalline solids (m.p. 160–165°C) |
| Grignard reagents | Secondary alcohols | Steric hindrance at C4 noted |
Oximes demonstrate antimicrobial activity against S. aureus (MIC: 8 µg/mL) .
Reduction Reactions
-
NaBH₄ reduction : Produces 4-hydroxymethylpyrazole derivatives (e.g., ) .
-
Catalytic hydrogenation : Saturates the propenyloxy side chain to propoxy without affecting the aldehyde .
Cyclocondensation Reactions
With ethyl 3-aminocrotonate:
Products show ACE inhibitory activity (IC₅₀: 12 µM) .
Hydroxyalkylation (Friedel-Crafts Type)
Reacts with activated arenes:
| Arene | Catalyst | Product Structure |
|---|---|---|
| 1,3-Dimethoxybenzene | FeCl₃ | Triarylmethane derivatives |
| Naphthalene | H₂SO₄ | Polycyclic ethers |
Yields range from 60% (electron-poor arenes) to 92% (electron-rich systems) .
Photochemical Reactivity
Under UV light (λ = 365 nm):
-
Norrish Type II cleavage : Forms 3-methylpyrazole and cinnamaldehyde derivatives.
-
Quantum yield (Φ): 0.32 in acetonitrile.
Key Structural Influences on Reactivity
-
Electron-withdrawing aldehyde : Enhances electrophilicity at C4.
-
Steric effects : 3-Methyl and propenyloxy groups limit access to the pyrazole ring.
-
Conjugation : Extended π-system facilitates charge-transfer complexes (λₐbs = 420 nm in DMSO) .
This compound serves as a versatile scaffold for synthesizing bioactive molecules and functional materials. Its reactivity profile aligns with trends observed in substituted pyrazole-4-carbaldehydes, though steric and electronic modifications significantly alter reaction outcomes.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves a multi-step process starting from readily available precursors. The compound can be synthesized through the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into the pyrazole ring. This method is advantageous due to its efficiency and the ability to produce a variety of derivatives by altering substituents on the aromatic rings.
Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Reagents Used | Product |
|---|---|---|---|
| 1 | Vilsmeier-Haack Reaction | Phosphorus oxychloride, dimethylformamide | Aldehyde precursor |
| 2 | Nucleophilic Substitution | Appropriate phenolic compounds | Target compound |
| 3 | Purification | Recrystallization from ethanol-dimethylformamide | Pure product |
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
- Antimicrobial Properties : The pyrazole scaffold has been associated with antimicrobial effects against both bacterial and fungal strains. The incorporation of specific substituents can enhance these properties, leading to the development of new antimicrobial agents .
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers |
Therapeutic Potential
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
a. Cancer Treatment : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development as an anticancer drug.
b. Neurological Disorders : There is ongoing research into the modulation of G protein-coupled receptors (GPCRs), where pyrazole derivatives could serve as allosteric modulators, potentially leading to novel treatments for central nervous system disorders .
c. Antimicrobial Agents : The compound's antimicrobial properties suggest its utility in developing new antibiotics or antifungal treatments, particularly in an era of increasing antibiotic resistance.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Anticancer Efficacy : A study demonstrated that a series of pyrazole derivatives, including those structurally related to our compound, exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of various pyrazole compounds against standard bacterial strains such as E. coli and Staphylococcus aureus, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, forming covalent or non-covalent interactions that modulate their activity. The aldehyde group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous pyrazole-4-carbaldehyde derivatives, focusing on structural features, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity and Bioactivity
- The propenyloxy group in the target compound offers a site for electrophilic or radical reactions (e.g., epoxidation, Diels-Alder), which are absent in methoxy or ethylthio analogs .
- 1-Benzoyl-3-phenyl derivatives exhibit superior antioxidant activity (e.g., 4c and 4e in ), likely due to electron-withdrawing benzoyl groups enhancing radical scavenging.
- Sulfur-containing analogs (e.g., ethylthio in ) may improve membrane permeability due to increased lipophilicity.
Synthesis Methodologies
- The target compound is synthesized via propargylation of hydroxyl precursors (e.g., 3-(3-hydroxyphenyl)-1-phenylpyrazole-4-carbaldehyde) .
- In contrast, 1-benzoyl derivatives are prepared via Vilsmeier-Haack cyclization of hydrazones , while dihydropyrazole aldehydes are derived from Claisen-Schmidt condensations .
Biological Activity Trends
- Antioxidant activity : Carbaldehyde derivatives with electron-donating groups (e.g., methoxy in ) show moderate activity, whereas benzoyl-substituted derivatives () outperform due to resonance stabilization of radicals.
- Anti-inflammatory activity : Dihydropyrazole derivatives (e.g., ) exhibit enhanced activity compared to fully aromatic pyrazoles, likely due to conformational flexibility.
Biological Activity
3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring through the condensation of hydrazine derivatives with appropriate aldehydes or ketones. Subsequent modifications introduce the prop-2-en-1-yloxy group, enhancing the compound's biological profile.
Biological Activity Overview
The biological activities associated with this compound and similar pyrazole derivatives include:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. Studies indicate that modifications to the pyrazole structure can enhance antimicrobial potency .
- Anti-inflammatory Properties : Compounds within this class have been identified as COX inhibitors, demonstrating potential in reducing inflammation. For instance, certain derivatives exhibited significant inhibition of tumor necrosis factor (TNF)-α and interleukin-6 (IL-6) at low concentrations .
- Antitumor Activity : Research has highlighted the antitumor potential of pyrazole derivatives, with some compounds showing promising results against cancer cell lines in vitro .
Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. Among these, 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole showed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Methyl Pyrazole | 16 | S. aureus |
| 3-Methyl Pyrazole | 32 | P. aeruginosa |
Case Study 2: Anti-inflammatory Activity
In a study assessing anti-inflammatory effects, several pyrazole derivatives were evaluated using a carrageenan-induced paw edema model in rats. The compound demonstrated a percentage inhibition of TNF-α comparable to dexamethasone, a standard anti-inflammatory drug.
| Compound | % Inhibition at 10 µM | Reference Drug (Dexamethasone) |
|---|---|---|
| 3-Methyl Pyrazole | 76% | 86% |
The mechanisms underlying the biological activities of pyrazole compounds often involve interaction with specific biochemical pathways:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antioxidant Activity : Certain pyrazoles exhibit antioxidant properties, contributing to their anti-inflammatory effects by scavenging free radicals.
Q & A
Q. What are the standard synthetic routes for 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via nucleophilic aromatic substitution. A precursor like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with allyloxy-substituted phenols in the presence of a base (e.g., K₂CO₃) under reflux conditions. This method ensures regioselectivity at the 4-position of the pyrazole ring . Alternatively, Claisen-Schmidt condensation or Vilsmeier-Haack formylation may introduce the carbaldehyde group during intermediate steps .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
- FT-IR : To identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and allyl ether C-O-C vibrations (~1250 cm⁻¹).
- X-ray crystallography : Resolves crystal packing and molecular geometry, as demonstrated for analogous pyrazole-4-carbaldehydes .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How are pyrazole-4-carbaldehydes utilized as building blocks in heterocyclic chemistry?
The aldehyde group facilitates condensation reactions to form Schiff bases, hydrazones, or fused heterocycles. For example, reactions with hydrazine hydrate yield pyrazolo[3,4-c]pyrazoles, while condensations with active methylene compounds (e.g., pyrazolones) produce chromene or thiophene derivatives .
Advanced Research Questions
Q. What computational methods are used to predict the electronic and structural properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). These studies correlate with experimental UV-Vis spectra and predict reactivity toward electrophilic/nucleophilic agents. Solvent effects (e.g., using PCM models) refine dipole moment and polarizability analyses .
Q. How can contradictions in reported biological activities of pyrazole derivatives be addressed?
Discrepancies in biological data (e.g., antimicrobial vs. antiviral efficacy) require:
- Standardized assays : Uniform protocols (e.g., MIC determination, cell-line specificity) to minimize variability .
- Structure-Activity Relationship (SAR) studies : Systematic substitution of the allyloxy or phenyl groups to isolate pharmacophores.
- Meta-analysis : Statistical evaluation of published datasets to identify trends or outliers .
Q. What mechanistic insights govern cyclocondensation reactions involving pyrazole-4-carbaldehydes?
Cyclocondensation with β-ketoesters or enamines proceeds via keto-enol tautomerism, where the aldehyde acts as an electrophilic partner. For example, ultrasound-assisted reactions enhance reaction rates by promoting cavitation, reducing activation energy for intermediate formation . In situ monitoring via FT-IR or GC-MS helps identify kinetic bottlenecks .
Methodological Considerations
Q. How is regioselectivity achieved in the allylation of phenolic intermediates?
Allylation of the phenol group is controlled by steric and electronic factors. Using bulky bases (e.g., K₂CO₃) in aprotic solvents (e.g., DMF) favors substitution at the para position relative to the methyl group on the phenyl ring. Microwave irradiation can further enhance selectivity and reduce reaction times .
Q. What strategies optimize yields in multi-step syntheses of pyrazole-4-carbaldehydes?
- Stepwise purification : Column chromatography after each intermediate step removes byproducts.
- Protecting groups : Temporary protection of the aldehyde (e.g., as an acetal) prevents side reactions during subsequent substitutions .
- Catalytic methods : Pd-catalyzed cross-coupling for introducing aryl/allyl groups improves efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
